1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one

Description

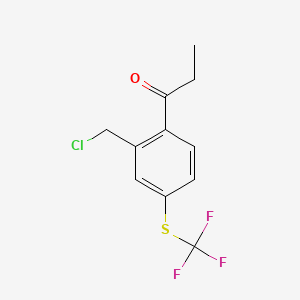

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is a substituted aryl propanone featuring a propan-1-one backbone attached to a phenyl ring with two distinct substituents: a chloromethyl group (-CH2Cl) at the 2-position and a trifluoromethylthio group (-SCF3) at the 4-position.

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-2-10(16)9-4-3-8(5-7(9)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI Key |

UPSOIVUMNXGUSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethyl-4-trifluoromethylthiobenzene and propanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s substituent arrangement distinguishes it from analogues with single or differently positioned groups:

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) : This compound () has a chloromethyl group at the 4-position and a dimethyl(oxo)-sulfoximide group. The electron-withdrawing sulfoximide group contrasts with the -SCF3 group in the target compound, which is more lipophilic and less polarizable. The 2-position chloromethyl in the target may also introduce greater steric hindrance compared to 1f’s 4-position substituent .

- 1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one (): This analogue replaces the chloromethyl group with a trifluoromethoxy (-OCF3) group at the 2-position. While both -OCF3 and -SCF3 are electron-withdrawing, -SCF3 has higher lipophilicity (logP: 2.5 vs.

Physicochemical Properties

Key physical properties of structurally related compounds:

The target’s melting point is expected to exceed that of 30b (120–122°C) due to stronger dipole interactions from -Cl and -SCF3 groups.

Biological Activity

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one, also known as a unique organic compound with the molecular formula C11H10ClF3OS, has garnered attention in medicinal chemistry due to its distinctive structural features. The presence of both chloromethyl and trifluoromethylthio groups enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C11H10ClF3OS

- Molecular Weight : 282.71 g/mol

- Key Functional Groups : Chloromethyl group, trifluoromethylthio group, and a propanone moiety attached to a phenyl ring.

Structural Comparison

The following table highlights the structural features of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)propan-1-one | Chlorophenyl group | Lacks trifluoromethylthio group |

| 1-(4-Bromomethyl)-2-(trifluoromethylthio)phenylpropan-1-one | Bromomethyl group | Halogen substitution varies |

| 1-(3-Fluorophenyl)-2-(trifluoromethylthio)propan-1-one | Fluorophenyl group | Different position of fluorine |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can bind to receptors, affecting signal transduction processes that lead to various physiological responses.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly against certain cancer cell lines.

Research Findings and Case Studies

Recent studies have provided insight into the biological effects of this compound:

- A study indicated that compounds with trifluoromethyl groups exhibit enhanced potency in inhibiting specific biological targets compared to their non-fluorinated analogs. For instance, the inclusion of a trifluoromethyl group significantly increased the inhibition of serotonin uptake by six-fold compared to similar compounds lacking this feature .

- Another investigation highlighted the synthesis of related compounds that demonstrated promising activity against drug-resistant cancer cell lines. These findings suggest that modifications to the molecular structure can enhance therapeutic efficacy .

Potential Applications

The unique structural properties of this compound open avenues for various applications:

- Medicinal Chemistry : Its potential as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease processes.

- Material Science : The compound's chemical reactivity may be harnessed in developing advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.